N-(6-chloropyridin-3-yl)acetamide
Overview
Description
“N-(6-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It is also known as "N-acetyl-6-chloro-3-pyridinesulfonamide" .
Physical And Chemical Properties Analysis
“N-(6-chloropyridin-3-yl)acetamide” is a powder with a molecular weight of 170.59 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 408.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
1. Optoelectronic Applications
- Summary of Application : A novel material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), which is structurally similar to N-(6-chloropyridin-3-yl)acetamide, has been synthesized and studied for its optoelectronic applications .
- Methods of Application : The material was synthesized by the reflux method, and single crystals were grown by slow evaporation technique. The crystal structure was elucidated by single crystal X-ray diffraction method .
- Results or Outcomes : The material exhibited significant two-photon absorption and nonlinear refraction, and optical limiting under the continuous wave regime. The second harmonic generation efficiency of the CDA was determined to be 0.5 times greater than that of the KDP crystal .
2. Anti-tubercular Agents
- Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
3. Pharmacological Activities
- Summary of Application : Phenoxy acetamide and its derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, have been investigated for their potential pharmacological activities .
- Methods of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results or Outcomes : Some derivatives of phenoxy acetamide have shown good activity against fungi .
4. Biodegradation
- Summary of Application : A Fusarium sp. strain CS-3, isolated from soil, has been found to degrade acetamiprid, a compound structurally similar to N-(6-chloropyridin-3-yl)acetamide .
- Methods of Application : The fungus was grown in liquid culture with acetamiprid as the sole carbon source .
- Results or Outcomes : The fungus was able to remove 98% of the acetamiprid in 96 hours. The degradation products included N’ - [ (6-chloropyridin-3-yl)methyl]- N -methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid .
5. Anti-Tubercular Agents
- Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
6. Chemical Synthesis
- Summary of Application : Phenoxy acetamide and its derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, have been synthesized for various applications .
- Methods of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results or Outcomes : Some derivatives of phenoxy acetamide have shown good activity against fungi .
properties
IUPAC Name |
N-(6-chloropyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCAGLIVIQUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305386 | |
Record name | N-(6-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)acetamide | |
CAS RN |
29958-18-7 | |
Record name | 29958-18-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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